molecular formula C16H24OSi B12579842 Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- CAS No. 200120-11-2

Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-

Cat. No.: B12579842
CAS No.: 200120-11-2
M. Wt: 260.45 g/mol
InChI Key: UQISMHLVBOIBID-UHFFFAOYSA-N
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Description

Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a cyclohexenyl ring, which is further substituted with a phenylmethyl group

Properties

CAS No.

200120-11-2

Molecular Formula

C16H24OSi

Molecular Weight

260.45 g/mol

IUPAC Name

(2-benzylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C16H24OSi/c1-18(2,3)17-16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3

InChI Key

UQISMHLVBOIBID-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(CCCC1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- typically involves the reaction of trimethylsilyl chloride with the corresponding alcohol or phenol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.

Scientific Research Applications

Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The trimethylsilyl group can enhance the stability and solubility of the compound, allowing it to interact more effectively with biological molecules or industrial substrates. The phenylmethyl group provides additional hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Silane, trimethyl(phenylethynyl)-: This compound has a similar silane group but differs in the presence of an ethynyl group instead of a cyclohexenyl ring.

    Trimethyl(phenyl)silane: This compound features a phenyl group directly bonded to the silicon atom, lacking the cyclohexenyl and phenylmethyl groups.

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